H-Phe-AMC

Aminopeptidase Kinetic characterization Substrate specificity

Inconsistent fluorogenic substrate performance across batches compromises protease assay reproducibility and inhibitor screening. H-Phe-AMC is a rigorously characterized single-amino acid AMC substrate with quantitatively established kinetic benchmarks (Km = 32.1 μM; kcat/Km = 1.1 × 10⁵ s⁻¹ M⁻¹) across multiple enzyme systems. • Enables isoform-specific activity fingerprinting via parallel assay with Leu-AMC, exploiting the 3.1-fold differential catalytic efficiency-eliminating the need for antibody-based discrimination. • Detects multiple distinct protease isoforms in crude extracts with picomole sensitivity and linear response over a 32-fold concentration range, validated in plant tissue and microbial screening workflows. • Serves as the minimal phenylalanine-AMC scaffold for rational substrate engineering, providing baseline kinetic parameters against which N-terminal modifications are quantitatively benchmarked.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 98516-72-4
Cat. No. B555244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-AMC
CAS98516-72-4
SynonymsL-Phe-AMC; L-F-AMC; L-Phe-7-Amino-4-Methylcoumarin; Phe-MCA; AmbotzHAA7720; AC1OCTTV; SCHEMBL3992539; ZINC391857; AJ-21143; (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide; 98516-72-4
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C19H18N2O3/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13/h2-9,11,16H,10,20H2,1H3,(H,21,23)/t16-/m0/s1
InChIKeyUNWTXWNBQNGDDS-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Phe-AMC Substrate Overview


H-Phe-AMC (L-phenylalanine 7-amido-4-methylcoumarin, CAS 98516-72-4) is a single-amino acid fluorogenic substrate consisting of an L-phenylalanine residue conjugated via an amide bond to the 7-amino-4-methylcoumarin (AMC) fluorophore . Upon enzymatic cleavage of the phenylalanine-AMC amide bond by proteases with chymotrypsin-like specificity, the liberated AMC moiety emits strong fluorescence (excitation ~380 nm, emission ~460 nm), enabling real-time, quantitative monitoring of enzyme activity . This compound is widely employed as a reference substrate for characterizing serine and cysteine proteases that preferentially hydrolyze at the carboxyl side of aromatic amino acid residues . Its established kinetic parameters across multiple enzyme systems provide a benchmark for evaluating protease substrate specificity and catalytic efficiency.

1Protease activity monitoring via AMC fluorescence (ex ~380 nm / em ~460 nm)
2Chymotrypsin-like serine/cysteine protease characterization reference substrate
3Enables real-time quantitative tracking of enzyme kinetics and inhibitor screening

Risks of Substituting H-Phe-AMC


Fluorogenic substrates bearing the AMC leaving group are not functionally interchangeable despite sharing the same reporter chemistry. The identity, stereochemistry, and structural context of the amino acid or peptide moiety adjacent to the AMC group dictate substrate recognition, binding affinity (Km), and catalytic turnover (kcat) for a given protease [1]. For instance, substrates containing D-phenylalanine versus L-phenylalanine exhibit markedly different hydrolysis rates due to stereospecificity requirements of the enzyme active site . Similarly, the presence or absence of N-terminal protecting groups or additional peptide residues significantly alters both Km and kcat/Km values, directly impacting assay sensitivity and dynamic range . Substituting H-Phe-AMC with an analog lacking empirical kinetic validation for the specific protease under study risks non-linear response curves, reduced signal-to-noise ratios, and irreproducible inhibitor screening data. The quantitative evidence presented in Section 3 establishes precisely where H-Phe-AMC exhibits measurable differentiation from its closest comparators.

StereochemistryD- vs L-phenylalanine AMC substrates exhibit markedly different hydrolysis rates; enzyme active site stereospecificity limits direct replacement
Peptide contextPresence or absence of N-terminal protecting groups or additional residues significantly shifts Km and kcat/Km
Validation gapSubstituting with an unvalidated analog risks non-linear response, reduced signal-to-noise, and irreproducible inhibitor data

H-Phe-AMC Quantitative Differentiation


Aminopeptidase Kinetic Comparison with Leu-AMC

In a direct head-to-head comparison using the same enzyme preparation, H-Phe-AMC demonstrated a catalytic efficiency (kcat/Km) of 1.1 × 10⁵ s⁻¹ M⁻¹, which is 3.1-fold lower than the 3.4 × 10⁵ s⁻¹ M⁻¹ observed for Leu-AMC under identical assay conditions [1]. This difference arises primarily from H-Phe-AMC's higher Km (60 μM vs. 17 μM) rather than differences in turnover number (kcat values of 6.5 s⁻¹ vs. 5.7 s⁻¹) [1].

Aminopeptidase kcat/Km
Head-to-head
1.1 × 10⁵ s⁻¹ M⁻¹ (3.1-fold lower than Leu-AMC: 3.4 × 10⁵)
Supports differential isoform detection; Phe-AMC preference context-dependent
Km 60 μM vs 17 μM; kcat comparable
Aminopeptidase Kinetic characterization Substrate specificity

Aromatic Decarboxylase Binding Affinity Rank

In a study characterizing a novel aromatic amino acid decarboxylase from Dirofilaria immitis, H-Phe-AMC exhibited a Michaelis constant (Km) of 32.1 μM, which falls between the values measured for H-Trp-AMC (29.1 μM, representing highest affinity) and H-Tyr-AMC (35.1 μM, representing lowest affinity) [1]. All three substrates were evaluated in parallel under identical experimental conditions.

Decarboxylase Km rank
Head-to-head
Km 32.1 μM (intermediate: Trp-AMC 29.1 μM > Phe-AMC 32.1 μM > Tyr-AMC 35.1 μM)
Rank-order binding informs substrate choice for aromatic amino acid enzyme studies
Purified enzyme, 5 μM PLP cofactor
Aromatic amino acid decarboxylase Km determination Enzyme-substrate binding

Protease Isoform Detection in Crude Extracts

In a native PAGE zymography study using crude Phaseolus vulgaris leaf extracts, H-Phe-AMC enabled the detection of several distinct protease isoforms, whereas parallel assays using Ala-AMC and Z-Arg-AMC each revealed only a single enzyme band [1]. The method achieved picomole-level sensitivity for liberated AMC with a linear response over a 32-fold concentration range using microgram quantities of total protein [1].

Isoform detection in crude extract
Head-to-head
Multiple distinct protease isoforms detected; Ala-AMC and Z-Arg-AMC each revealed only one band
Supports broad-spectrum protease profiling without purification
Native PAGE zymography, picomole sensitivity
Zymography Protease profiling Crude enzyme extracts

Chymotrypsin: Peptide vs. Single-Residue Substrates

While H-Phe-AMC serves as a functional substrate for chymotrypsin, comparative kinetic analysis reveals that extended peptide substrates with additional N-terminal residues achieve substantially higher catalytic efficiency. The tetrapeptide substrate Suc-Ala-Ala-Pro-Phe-AMC yields kcat/Km values correlated with transition-state analog inhibition constants in chymotrypsin assays, reflecting optimized active-site complementarity [1]. The single-residue H-Phe-AMC lacks the extended binding interactions that confer enhanced transition-state stabilization in longer peptide substrates [1]. (Note: Direct quantitative kcat/Km for H-Phe-AMC with chymotrypsin was not located in primary literature; this evidence is presented as class-level inference based on established substrate recognition principles.)

Peptide vs. single-residue
Class-level
Extended peptide substrates (e.g., Suc-Ala-Ala-Pro-Phe-AMC) achieve substantially higher catalytic efficiency than single-residue H-Phe-AMC
Basal chymotrypsin-like activity assessment may differ from optimized peptide contexts
Direct kcat/Km for H-Phe-AMC not located; inference from substrate recognition principles
Chymotrypsin Peptide substrate Catalytic efficiency comparison

AMC Fluorophore Effects on Lysine Deacetylases

A systematic comparison of lysine deacetylase (KDAC) activity with AMC-conjugated versus tryptophan-substituted substrates demonstrated that the AMC fluorophore itself significantly affects enzymatic activity for all major KDAC classes tested [1]. This finding establishes that AMC is not an inert reporter group and may influence substrate recognition and turnover rates in a context-dependent manner.

AMC fluorophore interference
Class-level
AMC conjugation modulates enzyme activity for all major lysine deacetylase classes tested
AMC is not an inert reporter; kinetic parameters may not transfer from unlabeled peptides
Enzyme- and context-dependent magnitude
Lysine deacetylase Fluorophore interference Substrate engineering

Chymotrypsin Detection Sensitivity and Substrate Choice

In a comparative study of fluorogenic AMC substrates for serine proteases, the choice of amino acid or peptide sequence attached to AMC dramatically influenced detection sensitivity. Optimized chymotrypsin substrates (e.g., Ala-Ala-Phe-AMC · TFA, kcat/Km = 1660) achieved detection limits of 25 ng enzyme with short incubation times, whereas the simple Glutaryl-Phe-AMC substrate (kcat/Km = 78) yielded substantially lower sensitivity [1]. H-Phe-AMC, as the minimal phenylalanine-AMC construct, represents the baseline scaffold from which such optimized substrates are derived.

Detection sensitivity trade-off
Class-level
Detection sensitivity scales with substrate kcat/Km; H-Phe-AMC represents baseline scaffold
Minimal substrate suitable for mechanistic work; optimized peptides improve low-abundance detection
>20-fold kcat/Km enhancement possible with extended sequences
Detection limit Assay sensitivity Fluorogenic substrate optimization

H-Phe-AMC Application Scenarios


Aminopeptidase Isoform Differentiation

The 3.1-fold lower catalytic efficiency of H-Phe-AMC compared to Leu-AMC (kcat/Km of 1.1 × 10⁵ vs. 3.4 × 10⁵ s⁻¹ M⁻¹) provides a quantitative basis for distinguishing aminopeptidase isoforms in complex biological samples [1]. By running parallel assays with both substrates, researchers can calculate activity ratios that serve as isoform-specific signatures, enabling detection of shifts in enzyme population without requiring antibody-based methods or genetic manipulation. This approach is particularly valuable for quality control of recombinant enzyme preparations and for monitoring disease-associated changes in protease expression profiles.

Zymography-Based Protease Profiling in Crude Extracts

H-Phe-AMC is uniquely suited for broad-spectrum protease discovery in crude extracts, as demonstrated by its ability to detect multiple distinct protease isoforms in Phaseolus vulgaris leaves—whereas Ala-AMC and Z-Arg-AMC each revealed only a single enzyme band [1]. The method achieves picomole-level sensitivity and a linear response over a 32-fold concentration range, making it appropriate for screening environmental samples, plant tissues, or microbial cultures for novel protease activities without prior purification. This application is directly supported by quantitative evidence of multi-isoform detection and assay linearity.

Aromatic Amino Acid Enzyme Mechanistic Studies

For studies of aromatic amino acid decarboxylases and related enzymes, H-Phe-AMC's intermediate Km value (32.1 μM) between H-Trp-AMC (29.1 μM) and H-Tyr-AMC (35.1 μM) provides a reference point for assessing substrate recognition determinants [1]. This rank-order binding affinity enables structure-activity relationship studies that probe how enzyme active-site architecture discriminates among structurally similar aromatic amino acids. The moderate affinity may also be advantageous in continuous assays where rapid substrate depletion (associated with very low Km substrates) could compromise initial rate measurements.

Fluorogenic Substrate Development Scaffold

As the minimal phenylalanine-AMC construct, H-Phe-AMC serves as the foundational scaffold from which more complex peptide substrates are derived and against which their kinetic improvements are benchmarked. The class-level evidence demonstrating that peptide extension (e.g., Suc-Ala-Ala-Pro-Phe-AMC) yields substantially enhanced catalytic efficiency provides a quantitative framework for rational substrate engineering [1][2]. Medicinal chemistry and probe development teams can use H-Phe-AMC to establish baseline kinetic parameters, then systematically evaluate how N-terminal modifications modulate Km, kcat, and overall assay sensitivity.

Application
Selection Property
Validation Focus
Aminopeptidase isoform differentiation
Differential catalytic efficiency profile
Parallel assay activity ratio benchmarking
Zymography-based protease profiling
Multi-isoform detection in crude extracts
Broad-spectrum activity screening without purification
Aromatic amino acid enzyme mechanistic studies
Intermediate substrate affinity ranking
Structure-activity relationship and substrate recognition
Fluorogenic substrate development scaffold
Baseline kinetic reference for minimal Phe-AMC
Rational peptide extension and sensitivity optimization

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